![molecular formula C20H23ClN2O4S B2872151 2-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide CAS No. 921997-30-0](/img/structure/B2872151.png)

2-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

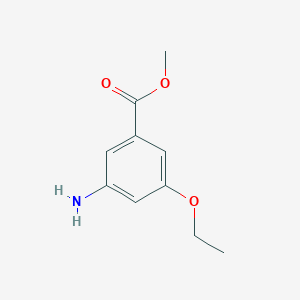

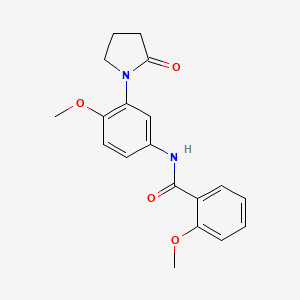

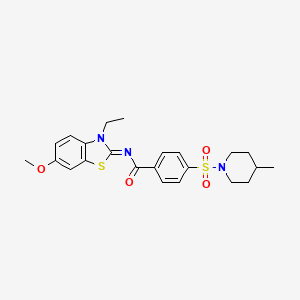

The compound is a derivative of benzo[b][1,4]oxazepine, which is a type of organic compound known as a benzoxazepine, a seven-membered heterocyclic compound with a benzene ring fused to an oxazepine ring. The specific substituents on the molecule (such as the 2-chloro, 3,3-dimethyl, 4-oxo, 5-propyl groups) would give this compound its unique properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the benzo[b][1,4]oxazepine ring, followed by various substitution reactions to introduce the different functional groups. Without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the structure .Chemical Reactions Analysis

This would involve studying how this compound reacts with other substances. The specific reactions would depend on the functional groups present in the molecule .Physical and Chemical Properties Analysis

This would involve studying properties such as the compound’s melting point, boiling point, solubility, stability, and reactivity .科学的研究の応用

Environmental Monitoring and Human Exposure Assessment

- A study developed a method based on gas chromatography-mass spectrometry (GC-MS) combined with pressurised liquid extraction (PLE) for determining benzothiazole, benzotriazole, and benzenesulfonamide derivatives in particulate matter (PM10) of outdoor air samples. This is the first time these compounds have been determined in open ambient environments, enabling the detection of contaminants at pg m^-3 concentration levels and evaluating human exposure and health risk via ambient inhalation (Maceira, Marcé, & Borrull, 2018).

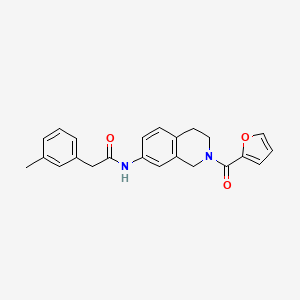

Photodynamic Therapy for Cancer Treatment

- A new zinc phthalocyanine substituted with benzenesulfonamide derivative groups containing a Schiff base was synthesized and characterized for its photophysical and photochemical properties in dimethyl sulfoxide. It showed good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making it a potential candidate for Type II photosensitizers in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

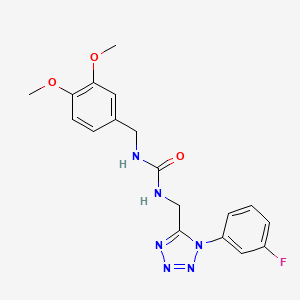

Antitumor Activity

- Novel series of 2-benzylthio-4-chlorobenzenesulfonamide derivatives were synthesized and tested for their in vitro antitumor activity. One compound showed remarkable activity and selectivity toward non-small cell lung cancer (NCI-H522) and melanoma (SK-MEL-2) cell lines, highlighting the potential of benzenesulfonamide derivatives in cancer treatment (Sławiński & Brzozowski, 2006).

Development of Carbonic Anhydrase Inhibitors

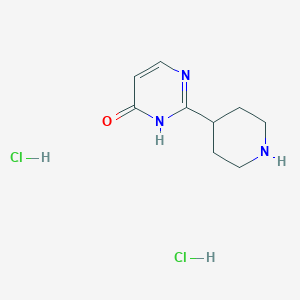

- A study on unprotected primary sulfonamide group facilitating ring-forming cascade en route to polycyclic [1,4]oxazepine-based carbonic anhydrase inhibitors showcased the dual role of the primary sulfonamide functionality. This not only enables the [1,4]oxazepine ring construction but also acts as an enzyme prosthetic zinc-binding group when employed as carbonic anhydrase inhibitors (Sapegin et al., 2018).

Antimicrobial and Antifungal Activity

- Research on the synthesis of pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties examined their antimicrobial activity against various organisms. This study highlights the potential of benzenesulfonamide derivatives in developing new antimicrobial agents (Hassan, 2013).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23ClN2O4S/c1-4-11-23-16-10-9-14(12-17(16)27-13-20(2,3)19(23)24)22-28(25,26)18-8-6-5-7-15(18)21/h5-10,12,22H,4,11,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRKCZQLEPFNKCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3Cl)OCC(C1=O)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(3-Phenylpropyl)piperidin-3-yl]methanol](/img/structure/B2872070.png)

![methyl (E)-2-[(3-chlorobenzoyl)amino]-3-(dimethylamino)prop-2-enoate](/img/structure/B2872081.png)

![(2S)-2-[6-(Trifluoromethyl)pyridin-3-yl]propanoic acid](/img/structure/B2872082.png)

![4-chloro-N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2872084.png)

![N-[(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)methyl]-3,5-dimethylbenzenesulfonamide](/img/structure/B2872087.png)

![7-(4-Ethylbenzoyl)-5-[(3-methoxyphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2872088.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2872089.png)

![5-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B2872091.png)